molecular formula C46H77NO17 B1662201 Tylosin CAS No. 1401-69-0

Tylosin

Cat. No. B1662201
CAS RN: 1401-69-0
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-COAIWJCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin is a macrolide antibiotic and bacteriostatic feed additive used in veterinary medicine . It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms . It is found naturally as a fermentation product of Streptomyces fradiae .


Synthesis Analysis

The synthesis of Tylosin involves a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents .


Molecular Structure Analysis

Tylosin has a molecular formula of C46H77NO17 . Its molecular weight is 916.112 g·mol −1 . The structure of Tylosin consists of a 16-membered polyketide macrocyclic ring, called tylactone .


Chemical Reactions Analysis

Tylosin can undergo degradation in anaerobic conditions . The degradation kinetics and the microorganisms involved in each stage of its anaerobic digestion have been studied . Tylosin also reacts with Cu (II) to form isostructural mononuclear complexes .


Physical And Chemical Properties Analysis

Tylosin is a crystalline solid . It has a solubility of 300 mg/mL in DMSO .

Scientific Research Applications

1. Ecotoxicological Effects on Aquatic Plants Tylosin, a macrolide antibiotic used in livestock, has been studied for its potential phytotoxic effects on aquatic plants like Myriophyllum spicatum and Lemna gibba. Research indicates that tylosin does not cause biologically significant changes to these plants at a Type I error rate of 0.1. Additionally, tylosin poses little risk to these macrophytes, with a hazard quotient indicating minimal ecological toxicity (Brain et al., 2005).

2. Stability and Degradation of Tylosin in Manure Research on the stability of Tylosin A in manure-containing systems has been conducted, focusing on the degradation under various conditions. This is significant for understanding how tylosin behaves in agricultural environments where it is often used. The study revealed that tylosin's degradation rate increases with higher concentrations of manure particles, suggesting environmental factors significantly influence its persistence (Loke et al., 2000).

3. Quantification of Tylosin in Animal Tissues The development of methodologies for determining tylosin residues in edible animal tissues, like in swine, highlights its application in ensuring food safety. This research is crucial for monitoring and regulating tylosin levels in food products to ensure they meet safety standards (Cherlet et al., 2002).

4. Antibiotic Resistance Development Studies have investigated the development of antibiotic resistance due to tylosin use, particularly in the context of swine manure and its environmental impact. This research is vital for understanding how the use of antibiotics in agriculture can affect microbial populations and potentially impact human health (Hoang & Soupir, 2010).

5. Tylosin's Impact on Livestock Gut Microbiota Research on tylosin's effects on swine gut microbiota provides insights into how antibiotics can influence animal growth and health. This area of study is significant for optimizing livestock production and understanding the broader impacts of antibiotic use in agriculture (Kim et al., 2016).

6. Environmental Interaction and Sorption Studies on tylosin's interaction with natural materials like diatomaceous earth are important for understanding its environmental fate and potential impact. This research aids in developing strategies to mitigate environmental contamination by antibiotics (Stromer et al., 2018).

Safety And Hazards

Tylosin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
Source PubChem
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Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
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Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
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Molecular Formula

C46H77NO17
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Mechanism of Action

The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes
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Product Name

Tylosin

Color/Form

Crystals from water

CAS RN

1401-69-0, 1405-54-5
Record name Tylosin
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Record name TYLOSIN
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Melting Point

128-132 °C
Record name TYLOSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,400
Citations
RH Baltz, ET Seno - Annual Reviews in Microbiology, 1988 - annualreviews.org
We first started working on the genetics of tylosin biosynthesis in Streptomy ces fradiae nearly 15 years ago. Since we were primarily interested in developing procedures to improve the …
Number of citations: 175 www.annualreviews.org
K Westergaard, AK Müller, S Christensen… - Soil Biology and …, 2001 - Elsevier
… tylosin was added to soil in attempt to affect strongly the microbial community. Tylosin is an … Our aim was to investigate (i) the effect of tylosin as a strong temporary disturbance on the …
Number of citations: 219 www.sciencedirect.com
S Masamune, LDL Lu, WP Jackson… - Journal of the …, 1982 - ACS Publications
developed for the construction of this unit, 6 the aldol approach to the synthesis of 2 now becomes feasible10and indeed has been realized. A retrosyntheticanalysis of 2 similar to those …
Number of citations: 124 pubs.acs.org
AT Keatinge-Clay - Chemistry & biology, 2007 - cell.com
Because it controls the majority of polyketide stereocenters, the ketoreductase (KR) is a central target in engineering polyketide synthases (PKSs). To elucidate the mechanisms of …
Number of citations: 345 www.cell.com
D Hu, JR Coats - Environmental Toxicology and Chemistry: An …, 2007 - Wiley Online Library
… are a mixture of tylosin A, tylosin B, tylosin C, and tylosin D, with tylosin A being the major … technical-grade tylosin [6]. A recent study showed that the degradation of tylosin in lagoons is …
Number of citations: 105 setac.onlinelibrary.wiley.com
TG Nagaraja, AB Beharka… - Journal of animal …, 1999 - academic.oup.com
… necrophorum presumably resistant to tylosin were not different between control and tylosin-… the tylosin and no-tylosin groups was the higher incidence of A. pyogenes in the tylosin group…
Number of citations: 73 academic.oup.com
E Westermarck, T Skrzypczak… - Journal of Veterinary …, 2005 - Wiley Online Library
… All dogs were treated with tylosin and were asymptomatic at the time of enrollment. For … , tylosin therapy was continued for a period of 2 weeks (tylosin period I; Fig 1). Thereafter, tylosin …
Number of citations: 136 onlinelibrary.wiley.com
ML Loke, F Ingerslev, B Halling-Sørensen, J Tjørnelund - Chemosphere, 2000 - Elsevier
… All components contribute to the potency of tylosin but Tylosin A is by far the major … for determination of Tylosin A in the presence of tylosin residues; Tylosin B, Tylosin C and Tylosin D in …
Number of citations: 168 www.sciencedirect.com
AJ Baguer, J Jensen, PH Krogh - Chemosphere, 2000 - Elsevier
… This study has tested the effects of two widely used antibiotics, tylosin and oxytetracycline, on three species of soil fauna: Earthworms, springtails and enchytraeids. Neither of the …
Number of citations: 329 www.sciencedirect.com
E Cundliffe, N Bate, A Butler, S Fish… - Antonie Van …, 2001 - Springer
… In addition to structural genes required for tylosin production, the tylcluster contains three resistance determinants and several regulatory genes. Tylosin production is evidently …
Number of citations: 95 link.springer.com

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